molecular formula C7H8N2O3 B1269049 3-Amino-6-methoxypicolinic acid CAS No. 870971-19-0

3-Amino-6-methoxypicolinic acid

Cat. No.: B1269049
CAS No.: 870971-19-0
M. Wt: 168.15 g/mol
InChI Key: DDAPSAVXCBGGBC-UHFFFAOYSA-N
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Description

3-Amino-6-methoxypicolinic acid is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Metallation

  • Application in Synthesis of Pyridines : A study described the synthesis and metallation of derivatives similar to 3-amino-6-methoxypicolinic acid, focusing on regiospecific transformation into trisubstituted pyridines, highlighting its use in complex chemical syntheses (Epsztajn et al., 1989).

Properties and Binding Capabilities

  • Anion Binding Properties : Research on cyclic hexapeptides containing subunits like this compound revealed insights into the influence of such components on solubility, conformation, and receptor properties, particularly in binding anions like halides and sulfate in aqueous solution (Kubik & Goddard, 2002).

Mass Spectrometry Applications

  • Matrix for Laser Desorption Mass Spectrometry : 3-Aminopicolinic acid, closely related to this compound, was found useful as a matrix in the matrix-assisted laser desorption/ionization of DNA and proteins, demonstrating its application in biochemical analysis (Taranenko et al., 1994).

Synthesis of Novel Compounds

  • Preparation of Enantiopure Compounds : Studies have demonstrated the synthesis of compounds involving derivatives of this compound, crucial in creating enantiopure substances used in modulators of nuclear receptors (Forró et al., 2016).

Analytical Applications

  • Development of Fluorescent Labeling Reagents : Research on compounds with moieties related to this compound led to the design of novel fluorescent labeling reagents, indicating its potential in sensitive detection and analysis in biochemical assays (Oyama et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Properties

IUPAC Name

3-amino-6-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-5-3-2-4(8)6(9-5)7(10)11/h2-3H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAPSAVXCBGGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342221
Record name 3-Amino-6-methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870971-19-0
Record name 3-Amino-6-methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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